[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride
Description
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Properties
IUPAC Name |
[2-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOOQFHXDEIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
It is known to interact with cytochrome p450 2a6. The specific interactions and resulting changes are yet to be elucidated.
Biochemical Analysis
Biochemical Properties
[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Cytochrome P450 2A6, which is involved in the metabolism of various xenobiotics in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with Cytochrome P450 2A6 can result in the inhibition of the enzyme’s activity, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Cytochrome P450 2A6, which plays a role in its metabolism . These interactions can influence metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride, a compound featuring both furan and pyridine rings, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a furan ring attached to a pyridine ring, contributing to its unique chemical properties and biological activities.
Interaction with Enzymes
Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism and the activation of prodrugs. The compound has been suggested to enhance the metabolic activation of certain carcinogens, such as aflatoxin B1, indicating a potential dual role in both therapeutic and toxicological contexts.
Signaling Pathways
The compound is believed to modulate several signaling pathways involved in cell proliferation and apoptosis. For instance, it can influence the PI3K/Akt pathway, which is critical for cell survival and growth. By altering these pathways, the compound may exhibit both cytotoxic effects against cancer cells and neuroprotective properties in neurological disorders .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The exact mechanism remains under investigation but is thought to involve disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise in inhibiting the growth of several cancer cell lines, including leukemia and breast cancer cells. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| KARPAS422 (leukemia) | 0.4 | Inhibition of EED binding |
| A549 (lung cancer) | 0.5 | Induction of apoptosis via caspase activation |
| MDA-MB-435 (breast) | <0.01 | Cell cycle arrest |
These results highlight the compound’s potential as a lead candidate for further development in cancer therapy .
Case Studies
Several case studies have documented the effects of this compound on specific cancer models:
- Leukemia Model : In an experimental model using KARPAS422 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at lower concentrations .
- Breast Cancer Study : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in rat models of breast cancer, suggesting its potential as an effective therapeutic agent .
Scientific Research Applications
Overview
[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties. The compound features both furan and pyridine rings, which contribute to its diverse biological activities and potential applications in medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with various biological targets, including enzymes involved in drug metabolism.
- Enzyme Inhibition : Research has shown that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP2A6. These enzymes are crucial for the metabolism of many drugs, and their inhibition can lead to significant pharmacokinetic interactions with therapeutic agents .
- Anticancer Properties : Analogues of this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, modifications to the structure can enhance activity, as seen in studies where specific substitutions led to increased potency against cancer cells .
Biochemical Research
The compound plays a significant role in biochemical reactions due to its ability to interact with several enzymes and proteins:
- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
- Metabolic Pathways : The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit distinct biological activities.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes:
- Synthesis Building Block : It serves as a building block for synthesizing more complex organic molecules, making it valuable in organic synthesis and material science.
Case Studies
Several studies highlight the biological activity of related compounds that provide insights into the potential of this compound:
- Anticancer Activity Study : A derivative similar to this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth at concentrations as low as 10 µM .
- Enzyme Activity Assays : In vitro assays demonstrated that the compound could significantly inhibit acetylcholinesterase (AChE) activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction such as Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
